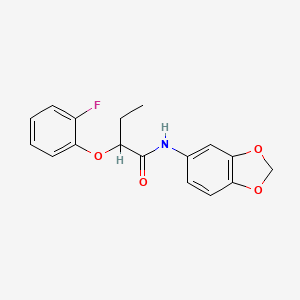![molecular formula C20H19N5O2 B5504711 1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)
1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The focus on synthesizing and analyzing quinoxalinone derivatives, including benzimidazolylquinolines, stems from their potential in medicinal chemistry, particularly due to their cytotoxic and antitumor properties. These compounds, often characterized by their complex heterocyclic structures, present a significant interest for developing new therapeutic agents.
Synthesis Analysis
The synthesis of these compounds typically involves multi-step pathways starting from commercially available precursors. For example, a study detailed the synthesis of a quinoxalinone derivative with anti-leukemic activity, utilizing FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS for structural characterization (Guillon et al., 2022). Another approach involves the rearrangement of spiroquinoxalinones, providing a method for synthesizing benzimidazolylquinolines (Mamedov et al., 2018).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. These techniques have elucidated the complex molecular architecture of these compounds, highlighting the spiro configuration and the presence of multiple heterocyclic rings (Pospíšilová et al., 2018).
Chemical Reactions and Properties
Reactivity studies have shown that these compounds can undergo various chemical transformations, including rearrangements and cyclizations, which are crucial for their synthesis and modification. For instance, novel rearrangements have been developed for the synthesis of structurally diverse benzimidazolylquinolines (Mamedov et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are influenced by the molecular structure. Studies involving crystallography and DFT analyses have provided insights into the molecular assembly, intermolecular interactions, and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including pharmacological activities, are directly linked to the structural features of these compounds. Their potential as antitumor agents, as well as their interactions with biological targets, have been explored through various bioassays and molecular docking studies. The synthesis and evaluation of novel quinoline derivatives containing piperidine and piperazine moieties underscore their promising biological activities (Marganakop et al., 2022).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Studies have demonstrated the chemoselective synthesis of novel hybrid spiroheterocycles, highlighting the use of 1,3-dipolar cycloaddition reactions. These reactions are pivotal for creating structurally diverse compounds with potential applications in medicinal chemistry and material science. For instance, a library of novel spiroheterocycles was synthesized, showcasing the utility of these compounds in developing new chemical entities (Rajesh et al., 2012).
Antitumor Activity
Compounds with a benzimidazole-quinoxaline moiety have shown promising antitumor properties. A series of 2-(benzimidazol-2-yl)quinoxalines were synthesized, displaying significant activity against a range of cancer cell lines. This research underscores the potential of such compounds in oncology, offering a foundation for the development of new cancer therapeutics (Mamedov et al., 2022).
DNA Detection and Fluorescent Probes
Benzimidazo[1,2-a]quinolines, structurally related to the queried compound, have been synthesized and explored for their DNA-binding properties. These compounds exhibit significant fluorescence emission upon binding to DNA, suggesting their application as DNA-specific fluorescent probes. Such applications are crucial in bioanalytical chemistry for detecting and studying nucleic acids (Perin et al., 2011).
Green Chemical Synthesis
The environmentally benign synthesis of spiroheterocycles, incorporating medicinally privileged heterosystems, showcases the application of green chemistry principles. These syntheses emphasize the importance of sustainable practices in chemical research, producing complex molecules with minimal environmental impact (Arya & Kumar, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1'-(3H-benzimidazole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-5-6-14-17(11-13)22-12-21-14)25-9-7-20(8-10-25)19(27)23-15-3-1-2-4-16(15)24-20/h1-6,11-12,24H,7-10H2,(H,21,22)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLNLWUDJZFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)
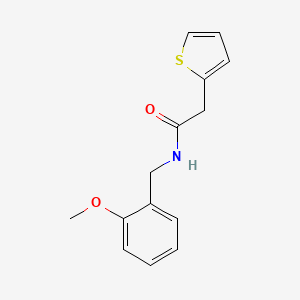
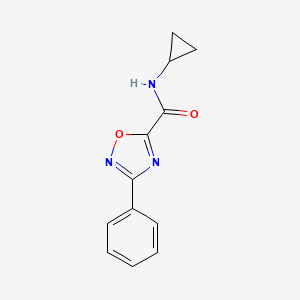
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
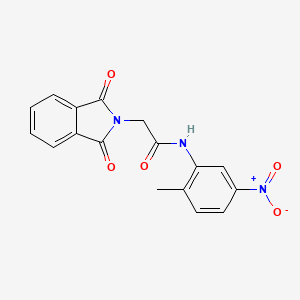
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)
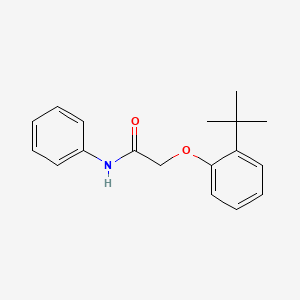
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)
![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)
![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)
